2-Tert-butyl-3-cyclopropoxy-5-iodopyridine
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Overview
Description
2-Tert-butyl-3-cyclopropoxy-5-iodopyridine is an organic compound with the molecular formula C12H16INO and a molecular weight of 317.17 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxy-5-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the tert-butyl and cyclopropoxy groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyridine ring. The tert-butyl and cyclopropoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-cyclopropoxy-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new compound with the iodine atom replaced by an aryl or alkyl group .
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxy-5-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds for research purposes.
Medicine: The compound may be used in the synthesis of pharmaceutical intermediates.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-5-iodopyridine depends on the specific application and the target moleculeThe molecular targets and pathways involved vary depending on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-5-cyclopropoxy-2-iodopyridine: This compound has a similar structure but with different positions of the substituents on the pyridine ring.
Other Iodopyridines: Compounds with iodine atoms attached to pyridine rings, such as 2-iodopyridine and 3-iodopyridine, share some similarities in reactivity and applications.
Uniqueness
2-Tert-butyl-3-cyclopropoxy-5-iodopyridine is unique due to the specific combination of substituents on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The presence of both tert-butyl and cyclopropoxy groups can provide steric and electronic effects that differentiate it from other iodopyridines .
Properties
Molecular Formula |
C12H16INO |
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Molecular Weight |
317.17 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxy-5-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)11-10(15-9-4-5-9)6-8(13)7-14-11/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
LGZOAFFHRHCXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=N1)I)OC2CC2 |
Origin of Product |
United States |
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